3'-Deazo-Thiamin Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deazo-Thiamin Diphosphate is a synthetic analogue of thiamin diphosphate, a coenzyme that plays a crucial role in the metabolism of carbohydrates. This compound is characterized by the absence of a nitrogen atom in the thiazole ring, which distinguishes it from its natural counterpart. It is known for its potent inhibitory effects on thiamin diphosphate-dependent enzymes, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deazo-Thiamin Diphosphate involves the modification of the thiazole ring of thiamin diphosphate. One common method includes the substitution of the nitrogen atom with a carbon atom, followed by phosphorylation to introduce the diphosphate group. The reaction conditions typically involve the use of strong bases and phosphorylating agents under controlled temperatures .
Industrial Production Methods: While industrial production methods for 3’-Deazo-Thiamin Diphosphate are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scale-up considerations for yield optimization and purity. The use of automated synthesis and purification systems is common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3’-Deazo-Thiamin Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its reduced form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3’-Deazo-Thiamin Diphosphate has a wide range of applications in scientific research:
Mechanism of Action
3’-Deazo-Thiamin Diphosphate exerts its effects by competitively inhibiting thiamin diphosphate-dependent enzymes. The absence of the nitrogen atom in the thiazole ring allows the compound to bind more tightly to the active site of these enzymes, preventing the natural coenzyme from binding. This inhibition disrupts the normal catalytic activity of the enzymes, leading to a decrease in their function .
Comparison with Similar Compounds
Thiamin Diphosphate: The natural coenzyme that 3’-Deazo-Thiamin Diphosphate is designed to mimic.
Benzene-Substituted Thiamin Diphosphate: Another synthetic analogue with a benzene ring replacing the thiazole ring.
Uniqueness: 3’-Deazo-Thiamin Diphosphate is unique due to its high binding affinity and potent inhibitory effects on thiamin diphosphate-dependent enzymes. Its structural modification allows for more effective inhibition compared to other analogues, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C13H19N3O7P2S |
---|---|
Molecular Weight |
423.32 g/mol |
IUPAC Name |
[2-[3-[(4-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C13H19N3O7P2S/c1-9-5-12(14)11(6-15-9)7-16-8-26-13(10(16)2)3-4-22-25(20,21)23-24(17,18)19/h5-6,8H,3-4,7H2,1-2H3,(H4-,14,15,17,18,19,20,21) |
InChI Key |
NWZZJKMZTWGIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C[N+]2=CSC(=C2C)CCOP(=O)(O)OP(=O)(O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.